Product packaging for Aziridine, 1-ethenyl-(Cat. No.:CAS No. 5628-99-9)

Aziridine, 1-ethenyl-

Cat. No.: B1205568
CAS No.: 5628-99-9
M. Wt: 69.11 g/mol
InChI Key: VZNJDNKFUXILTJ-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Chemical Transformations

Aziridine (B145994), 1-ethenyl- and its derivatives are highly sought-after intermediates in organic synthesis due to their ability to undergo a wide array of chemical transformations. sci-hub.sepsu.edu The inherent ring strain of the aziridine ring provides a strong thermodynamic driving force for ring-opening reactions, allowing for the introduction of nitrogen-containing functionalities into complex molecules. researchgate.netresearchgate.net

The vinyl group in Aziridine, 1-ethenyl- plays a crucial role in activating the aziridine ring and enhancing its reactivity in various reactions. nih.gov This has led to its use in the synthesis of a diverse range of nitrogen-containing compounds. For instance, vinylaziridines are employed in palladium-catalyzed reactions to produce enantioenriched diamine products, which are core structures in several biologically active compounds. acs.org They also participate in cycloaddition reactions with compounds like isocyanates to form larger heterocyclic systems. nih.gov

Furthermore, the development of methods for the stereoselective synthesis of vinylaziridines has expanded their utility, enabling the preparation of chiral building blocks for the synthesis of natural products and pharmaceuticals. acs.orgresearchgate.net

Role in Heterocyclic Chemistry

In the realm of heterocyclic chemistry, Aziridine, 1-ethenyl- serves as a precursor for the synthesis of a variety of larger, more complex nitrogen-containing heterocyclic systems. researchgate.net The ability of the vinylaziridine moiety to undergo ring-expansion reactions is a particularly powerful tool for constructing five-, six-, and seven-membered rings. researchgate.netrsc.org

For example, rhodium-catalyzed intermolecular cycloadditions of vinylaziridines with alkynes can be controlled to selectively produce either 2,3-dihydropyrroles ([3+2] cycloaddition) or 2,5-dihydroazepines ([5+2] cycloaddition) with high stereoselectivity. organic-chemistry.org Additionally, vinylaziridines can undergo rearrangements, such as the aza- acs.orgacs.org-Claisen rearrangement, to form substituted pyrrolidines. sci-hub.se The reaction of N-tosyl vinylaziridines with arynes provides a pathway to phenanthrene (B1679779) derivatives. researchgate.net These transformations highlight the versatility of Aziridine, 1-ethenyl- in generating a diverse array of heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science. rsc.orgresearchgate.net

Unique Strain Energy and Reactivity Profile in Aziridine, 1-ethenyl-

The reactivity of Aziridine, 1-ethenyl- is fundamentally governed by the significant strain energy inherent in its three-membered ring structure. The bond angles in an aziridine ring are approximately 60°, a considerable deviation from the ideal 109.5° for sp3-hybridized atoms, leading to substantial angle strain, similar to cyclopropane. wikipedia.org This strain energy, estimated to be around 26 kcal/mol for the parent aziridine, makes the ring susceptible to opening by a variety of reagents. researchgate.net

The presence of the 1-ethenyl (vinyl) group further modulates the reactivity profile of the aziridine. The vinyl group can participate electronically with the aziridine ring, influencing the stability of intermediates and transition states in various reactions. acs.org This electronic interplay, combined with the inherent ring strain, dictates the regioselectivity and stereoselectivity of ring-opening and ring-expansion reactions. beilstein-journals.org For example, in nucleophilic ring-opening reactions, the attack can occur at either of the two ring carbons, and the vinyl group can direct the nucleophile to a specific position. beilstein-journals.orgreading.ac.uk The unique combination of ring strain and the electronic nature of the vinyl substituent makes Aziridine, 1-ethenyl- a highly reactive and synthetically valuable molecule. acs.orgrsc.org

Chemical and Physical Properties of Aziridine, 1-ethenyl-

PropertyValue
Molecular FormulaC4H7N
Molecular Weight69.11 g/mol
Boiling Point71.1 °C at 760 mmHg
Density1.06 g/cm³
Refractive Index1.4664 (estimate)
LogP0.38340

This data is compiled from various chemical databases. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7N B1205568 Aziridine, 1-ethenyl- CAS No. 5628-99-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5628-99-9

Molecular Formula

C4H7N

Molecular Weight

69.11 g/mol

IUPAC Name

1-ethenylaziridine

InChI

InChI=1S/C4H7N/c1-2-5-3-4-5/h2H,1,3-4H2

InChI Key

VZNJDNKFUXILTJ-UHFFFAOYSA-N

SMILES

C=CN1CC1

Canonical SMILES

C=CN1CC1

Other CAS No.

5628-99-9

Origin of Product

United States

Synthetic Methodologies for Aziridine, 1 Ethenyl

Classical Approaches

Traditional methods for the synthesis of 1-vinylaziridine have historically relied on multi-step sequences, often involving the initial formation of the aziridine (B145994) ring followed by the introduction of the vinyl group. researchgate.netresearchgate.net Key classical strategies include the ring-closure of precursor molecules and the addition of nitrene equivalents to conjugated dienes.

Ring-Closure Reactions of Precursors

The cyclization of vicinal amino alcohols is a fundamental and direct route to aziridines. bas.bgresearchgate.net However, the application of these methods to the synthesis of N-H vinylaziridines can be limited by the acid lability of the vinyl group. bas.bgresearchgate.net

The Wenker synthesis, a classical method for producing aziridines from β-amino alcohols, traditionally involves high temperatures and strong acids, which are unsuitable for the synthesis of acid-sensitive vinylaziridines. bas.bgwikipedia.org However, modified and milder versions of the Wenker synthesis have been developed. One such improvement involves the conversion of the amino alcohol to its hydrogen sulfate (B86663) ester using chlorosulfonic acid, followed by cyclization under basic conditions. researchgate.netorganic-chemistry.org This approach avoids the harsh conditions of the original method. For instance, treatment of an amino alcohol with chlorosulfonic acid can form the sulfate ester, which is then cyclized using a base like sodium hydroxide (B78521) to yield the aziridine. researchgate.netwikipedia.org

A comparative study on the synthesis of N-H vinylaziridines highlighted that activating the hydroxyl group of the vicinal amino alcohol as a sulfate ester, followed by ring-closure with sodium hydroxide in a toluene/water mixture, can provide good yields. organic-chemistry.org

Table 1: Modified Wenker Synthesis Conditions for Aziridine Formation

Step Reagents Conditions Outcome
Sulfation Chlorosulfonic Acid - Formation of amino alcohol hydrogen sulfate

This table illustrates a general modified Wenker approach.

The inherent acid sensitivity of vinylaziridines poses a significant challenge in their synthesis, particularly in methods that employ acidic conditions for ring closure. bas.bgresearchgate.net Many standard procedures for aziridine formation are not applicable due to this lability. bas.bgresearchgate.net To circumvent this issue, strategies often involve protecting the amino group before cyclization. For example, using a trityl protecting group for the amine allows for subsequent ring-closure via mesylation or Mitsunobu conditions, yielding a protected vinylaziridine. organic-chemistry.org The final deprotection step to afford the N-H vinylaziridine must then be carried out under carefully controlled, mild acidic conditions to avoid decomposition. organic-chemistry.org

From Vicinal Amino Alcohols (Modified Wenker Synthesis)

Addition of Nitrene Equivalents to Conjugated Dienes

A traditional and direct method for synthesizing vinylaziridines involves the 1,2-addition of a nitrene equivalent to a conjugated diene. researchgate.netresearchgate.netsci-hub.se This approach constructs the aziridine ring and incorporates the vinyl group in a single step. For example, the reaction of a nitrene, generated from a precursor like methoxycarbonyl azide (B81097) via photolysis, with butadiene can yield 1-vinylaziridine. sci-hub.se The choice of nitrene precursor is crucial, as some nitrenes may favor a 1,4-addition pathway with conjugated dienes. sci-hub.se The use of precursors like N-aminobenzoxazolin-2-one, which generates an amino nitrene upon oxidation, can selectively lead to the desired 1,2-addition product. sci-hub.se

Modern Catalytic Synthesis

More contemporary approaches to vinylaziridine synthesis focus on the use of transition metal catalysts to promote the aziridination of alkenes, offering improved efficiency and selectivity. researchgate.net

Transition Metal-Catalyzed Aziridination of Alkenes

The transition metal-catalyzed aziridination of alkenes using nitrene precursors is a widely used and popular method for constructing the aziridine ring. researchgate.netd-nb.info This strategy has been successfully applied to the synthesis of N-aryl-2-vinylaziridines from conjugated dienes using aryl azides as the nitrene source, catalyzed by ruthenium porphyrin complexes. core.ac.uk These reactions exhibit very good chemoselectivity. core.ac.uk

Palladium catalysis has also emerged as a powerful tool. For instance, a palladium-catalyzed aerobic 1,2-difunctionalization of conjugated dienes has been developed for the regio-, site-, and stereoselective synthesis of vinylaziridines. researchgate.net This method proceeds through the formation of a π-allyl-palladium species. researchgate.net Furthermore, rhodium-catalyzed reactions of vinyl aziridines have been explored, highlighting the utility of these compounds as synthetic intermediates. mdpi.com Copper catalysis has also been employed in the enantioselective aziridination of vinyl ketones, which are structurally related to vinylaziridines. core.ac.uk

Table 2: Examples of Transition Metal-Catalyzed Vinylaziridine Synthesis

Catalyst System Diene/Alkene Nitrene Source Product
Ruthenium Porphyrin Conjugated Diene Aryl Azide N-Aryl-2-vinylaziridine core.ac.uk
Palladium(II)/Copper(I) Conjugated Diene - Vinylaziridine researchgate.net

This table provides a summary of representative catalytic systems.

Asymmetric Induction Strategies for Aziridine, 1-Ethenyl-

The creation of chiral centers with high enantioselectivity is a key focus in modern synthetic chemistry. For 1-vinylaziridine and its derivatives, asymmetric induction strategies are primarily centered on reagent-controlled methods and the design of specific chiral ligands to guide the stereochemical outcome of the reaction.

Reagent-Controlled Asymmetric Synthesis (e.g., from Oximes)

Reagent-controlled asymmetric synthesis utilizes a chiral reagent to direct the stereoselective formation of the product. A notable example is the synthesis of enantiomerically pure cis-N-alkoxy-2-alkenylaziridines from oximes. acs.orgmdpi.com This method, reported in 2000, involves the reaction of oximes with a chiral chloroallyl phosphonic diamide (B1670390) anion. acs.orgnih.gov The inherent chirality of the phosphonic diamide reagent controls the facial selectivity of the addition to the C=N bond of the oxime, leading to the formation of the aziridine ring with high enantiomeric purity. acs.org This approach is significant as the stereochemical outcome is dictated by the reagent itself, rather than a catalyst or substrate-based chiral auxiliary.

Chiral Ligand Design for Enantioselective Aziridination

The use of chiral ligands in metal-catalyzed reactions is a powerful strategy for achieving high enantioselectivity. By coordinating to a metal center, the chiral ligand creates a chiral environment that biases the reaction pathway, favoring the formation of one enantiomer over the other. Several distinct approaches have been developed for the enantioselective synthesis and transformation of vinylaziridines. nih.gov

One strategy involves the palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of racemic vinylaziridines. In this process, a chiral ligand derived from trans-1,2-diaminocyclohexane and 2-diphenylphosphino-1-naphthoic acid was found to be highly effective. nih.gov This ligand, in combination with a palladium catalyst, facilitates the cycloaddition of isocyanates to vinylaziridines, yielding chiral imidazolidinones with high enantiomeric excess (ee). nih.gov The enantioselectivity was observed to be dependent on the electronic properties of the isocyanate, with electron-rich isocyanates generally providing higher ee. nih.gov

Iridium catalysis offers another avenue, employing cyclometalated π-allyliridium complexes. A chiral complex derived from an axially chiral chelating phosphine (B1218219) ligand, (R)-MeO-BIPHEP, catalyzes the enantioselective coupling of N-(p-nitrophenylsulfonyl) protected vinyl aziridine with various alcohols. google.com This reaction proceeds with good levels of anti-diastereo- and enantioselectivity, demonstrating the efficacy of the chiral iridium catalyst in controlling the formation of new stereocenters. google.com

Furthermore, cobalt-based metalloradical catalysis has been successfully applied to the enantioselective aziridination of olefins. Using D2-symmetric chiral amidoporphyrins as the supporting ligand for a Co(II) catalyst, researchers have achieved the synthesis of optically enriched N-phosphorylaziridines from various styrenes. acs.org The chiral porphyrin ligand creates a defined pocket that directs the nitrene transfer process, achieving moderate to high enantioselectivities. acs.org

A more unconventional approach locates the source of chirality "off-complex". In this system, an achiral anionic iridium-sulfonate complex is paired with a chiral cation derived from a cinchona alkaloid. core.ac.uk This ion pair then catalyzes the enantioselective aziridination of alkenyl alcohols. The chiral cation effectively creates a chiral environment around the achiral catalyst, directing the substrate approach and leading to high enantioselectivity. core.ac.uk

Summary of Chiral Ligand Strategies in Vinylaziridine Synthesis & Reactions
Catalyst SystemChiral Ligand/SourceReaction TypeSubstrate ExampleResult HighlightReference
PalladiumLigand from trans-1,2-diaminocyclohexaneDynamic Kinetic Asymmetric CycloadditionN-benzyl vinylaziridine + Benzyl isocyanate95% ee nih.gov
Iridium(R)-MeO-BIPHEPEnantioselective CouplingN-(p-nitrophenylsulfonyl) vinyl aziridine + Benzyl alcoholGood anti-diastereo- and enantioselectivity google.com
CobaltD2-symmetric chiral amidoporphyrinEnantioselective Aziridinationp-fluorostyrene98% yield, 85% ee acs.org
IridiumCinchona alkaloid-derived cation (off-complex)Enantioselective Aziridinationtrans-4-phenyl-3-buten-1-ol71% yield, 89% ee core.ac.uk

Multi-Component and One-Pot Synthesis Approaches for Aziridine, 1-Ethenyl-

One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that reduce the number of separate purification steps, saving time and resources. Several such methods have been developed for the synthesis of vinylaziridines.

One innovative one-pot protocol achieves the highly diastereoselective synthesis of cis-trisubstituted vinylaziridines. acs.org This method involves the initial reaction of cyclic ketimines with an allylic sulfur ylide to form a trans-vinylaziridine intermediate. Without isolation, a Palladium(0) catalyst is introduced, which facilitates the isomerization of the thermodynamically less stable trans-isomer into the more stable cis-vinylaziridine with excellent diastereoselectivity. acs.org

Another direct, one-pot approach involves the aziridination of conjugated dienes. A patent describes a method using phenyltrimethylammonium (B184261) tribromide as a catalyst to promote the reaction between an olefin (such as a diene) and a nitrogen source, like chloramine-T. google.com This procedure allows for the direct synthesis of monoaziridinated products from dienes in moderate yields. google.com

Similarly, a one-pot sequence has been developed for the functionalization of dienes where the initial step is the copper-catalyzed aziridination of the diene to form a vinylaziridine. nih.gov Although the primary goal of this research was to proceed with a subsequent hydrogenation step to yield homoallylic amines, the vinylaziridine intermediate was successfully isolated and characterized, demonstrating its formation in a one-pot sequence. nih.gov


Ring-Opening Reactions of Aziridine, 1-Ethenyl-

Ring-opening reactions are a cornerstone of aziridine chemistry, providing pathways to a diverse array of functionalized amines. acs.orgresearchgate.net These reactions can be initiated by nucleophiles, often facilitated by acid catalysis or transition metals. acs.orgmdpi.comnih.gov

Nucleophilic Ring-Opening Pathways

The nucleophilic attack on the aziridine ring is a fundamental process for creating more complex molecules. acs.orgresearchgate.net The regioselectivity and stereospecificity of these reactions are highly dependent on the specific aziridine substrate and the attacking nucleophile. acs.org

Acid catalysis plays a crucial role in activating the aziridine ring for nucleophilic attack. Lewis acids can be used to promote the SN2-type ring-opening of substituted aziridines with electron-rich arenes and heteroarenes, leading to the formation of 2,2-diaryl/heteroarylethylamines with high yields and stereoselectivity. acs.org For instance, the reaction of N-tosylaziridines with various acid anhydrides, catalyzed by 1,5,7-triazabicyclo[4.4,0]dec-5-ene (TBD), produces β-amino esters in excellent yields under mild conditions. nih.gov The reaction proceeds smoothly at elevated temperatures, with a 94% yield achieved in 4 hours at 80 °C. nih.gov

A proposed mechanism for the acid-catalyzed ring-opening involves the coordination of the Lewis acid to the nitrogen atom of the aziridine, which enhances the electrophilicity of the ring carbons. This is followed by a nucleophilic attack, leading to the opening of the ring. Scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the stereospecific cyclization of aziridine silanols, yielding 1'-amino-tetrahydrofurans. nih.gov

Nonactivated aziridines, those with electron-donating groups on the nitrogen, require activation to undergo ring-opening. researchgate.netresearchgate.net This is typically achieved by forming a quaternary aziridinium (B1262131) ion through reaction with an electrophile. researchgate.netmdpi.com The reactivity of the aziridinium ion is influenced by the nature of the electrophile used for its formation. researchgate.net For example, methylation of the aziridine nitrogen with methyl triflate (MeOTf) generates a stable aziridinium ion that readily reacts with nucleophiles. mdpi.com Similarly, treatment with trimethylsilyl (B98337) iodide (TMSI) forms an aziridinium ion, which is then opened by the iodide ion. mdpi.com

The formation of bicyclic aziridinium ions can be achieved through the intramolecular nucleophilic attack of the aziridine nitrogen, leading to ring-expanded azaheterocycles like pyrrolidines and piperidines in a regio- and stereospecific manner. nih.gov The reaction of vinylaziridines with arynes can also proceed through an aziridinium intermediate, which can then undergo a formal [5+2] cycloaddition to form benzazepines or be intercepted by a fluoride (B91410) ion to yield allylic fluorides. sci-hub.se

The outcome of vinylaziridine ring-opening reactions is highly dependent on the reaction conditions and the nature of the reactants, often exhibiting high regioselectivity and stereospecificity. acs.orgsci-hub.se The choice of catalyst and nucleophile can direct the reaction to favor either SN2 or SN2' pathways. For instance, the reaction of vinyl aziridines with phosphorus nucleophiles can be tuned to produce either linear (SN2') or branched (SN2) products. ibs.re.kr Copper catalysis with a phosphinoyl radical leads to the linear product, while silver catalysis under an oxygen atmosphere generates a phosphate (B84403) anion that attacks in an SN2 fashion to give the branched product. ibs.re.kr

The stereochemistry of the starting vinylaziridine is often retained in the product. For example, the reaction of enantiopure trans-vinylaziridine with arynes produces enantiopure allylic fluorides. sci-hub.se Similarly, the cyclization of trans-disubstituted aziridine silanols yields products with an erythro configuration, while cis-disubstituted aziridines give a threo configuration. nih.gov

Table 1: Regio- and Stereoselectivity in Vinylaziridine Ring-Opening Reactions

Catalyst/ReagentNucleophileProduct TypeStereochemistryReference
Cu catalystPhosphinoyl radicalLinear (SN2')Stereospecific ibs.re.kr
Ag catalyst / O₂Phosphate anionBranched (SN2)Stereospecific ibs.re.kr
Aryne (fluoride-free)---Benzazepine ([5+2] cycloaddition)Stereospecific sci-hub.se
Aryne (with fluoride)Fluoride ionAllylic fluorideStereospecific sci-hub.se
Sc(OTf)₃Pendant silanol1'-amino-tetrahydrofuranStereospecific nih.gov

Computational studies have shown that the activation energy for the SN2 ring-opening of a cyclohexene-fused aziridine decreases from 32.1 kcal/mol for the parent N-H aziridine to 7.0 kcal/mol for the N-mesyl derivative, and to -2.7 kcal/mol for the N-triflyl derivative. nih.gov This trend highlights the ability to tune the reactivity of aziridines by modifying the N-substituent. Electronic factors, in general, play a significant role in influencing the activation energy of pericyclic reactions by stabilizing or destabilizing the transition state. numberanalytics.com

Table 2: Effect of N-Substituents on the Activation Energy of Aziridine Ring-Opening

N-SubstituentActivation Energy (ΔE≠, kcal/mol)Reference
-H32.1 nih.gov
-Ms (mesyl)7.0 nih.gov
-Tf (triflyl)-2.7 nih.gov

Transition Metal-Catalyzed Asymmetric Ring-Opening Reactions of Aziridine, 1-Ethenyl-

Transition metal catalysis offers a powerful tool for achieving asymmetric ring-opening of aziridines, providing access to a wide range of chiral molecules. acs.orgsioc-journal.cn Various transition metals, including palladium, copper, rhodium, and iridium, have been employed to catalyze these transformations with high regio- and enantioselectivity. acs.orgmdpi.comresearchgate.netnih.govnih.gov

Palladium catalysts are frequently used in the ring-opening of vinylaziridines. nih.govmdpi.com For example, a palladium(0)-mediated ring-opening/C-N bond formation/reductive elimination sequence has been utilized in the total synthesis of natural products. nih.govmdpi.com The choice of ligand in palladium-catalyzed reactions can be crucial for controlling regioselectivity. acs.org

Copper catalysts are also effective for the asymmetric ring-opening of aziridines. nih.gov Chiral copper-oxazolinyl complexes have been used to achieve enantioselective reactions. nih.gov Dual-metal catalysis, such as a combination of gold and palladium, has also been reported for the ring enlargement of vinylaziridines. nih.govmdpi.com The development of robust catalytic methods that allow for the precise prediction of regioselectivity and stereochemistry is a significant area of research. acs.orgmdpi.comresearchgate.net

2 Reaction Chemistry and Mechanistic Investigations of Aziridine, 1-Ethenyl-

The strained three-membered ring and the adjacent vinyl group in Aziridine, 1-ethenyl- (also known as 1-vinylaziridine) make it a versatile building block in organic synthesis. Its reactivity is characterized by a variety of ring-opening and cycloaddition reactions, often facilitated by metal catalysts and influenced by the nature of the nucleophile.

1 Role of Specific Metal Catalysts (e.g., Palladium, Copper)

Metal catalysts play a pivotal role in directing the reactivity of 1-vinylaziridine, enabling a diverse array of transformations through the formation of key intermediates.

Palladium: Palladium catalysts are extensively used to promote reactions of vinylaziridines. nih.govmdpi.com A common mechanism involves the oxidative addition of Pd(0) to the C-N bond of the aziridine ring to form a π-allyl palladium complex. This intermediate is a versatile synthon for various subsequent reactions. For instance, palladium-catalyzed reactions of vinylaziridines with carbon dioxide have been shown to produce 5-vinyloxazolidinones. bristol.ac.uk Similarly, reactions with isocyanates, carbodiimides, and isothiocyanates, catalyzed by complexes like [Pd(OAc)₂]/PPh₃, lead to the formation of five-membered cyclic ureas, guanidines, and thioureas, respectively. nih.govmdpi.com Palladium catalysis also facilitates carbonylative [5+1] cycloadditions with carbon monoxide, yielding α,β-unsaturated or β,γ-unsaturated δ-lactams depending on the solvent. researchgate.net Furthermore, palladium catalysts are employed in formal [3+2] cycloaddition reactions with various partners, including Michael acceptors and 2-nitro-1,3-enynes, to generate substituted pyrrolidines and other heterocyclic systems. acs.orgacs.org

Copper: Copper catalysts are particularly effective in promoting the ring expansion of vinylaziridines to form 3-pyrrolines. nih.govthieme-connect.com Copper(II) catalysts, such as copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂), have been identified as superior for this transformation. nih.gov Mechanistic studies suggest that the reaction may proceed through a Lewis acid-catalyzed nih.govsci-hub.se-sigmatropic rearrangement. nih.gov More recent investigations point towards a copper(I)-mediated pathway as being more likely. rsc.org Evidence for this includes the acceleration of the reaction in the presence of reducing agents and the absence of an induction period when using Cu(I) catalysts like (CuOTf)₂·toluene. thieme-connect.comrsc.org The proposed mechanism involves the insertion of copper(I) into the C-N bond, followed by isomerization and reductive elimination to yield the 3-pyrroline (B95000) product. rsc.org Copper catalysis has also been utilized in the reaction of vinylaziridines with imines to synthesize imidazolidines. frontiersin.org

Regioselectivity and Stereospecificity in Vinylaziridine Ring Opening

2 Impact of Nucleophiles and Chiral Ligands on Enantioselectivity

The stereochemical outcome of vinylaziridine reactions can be controlled through the use of chiral ligands in metal-catalyzed transformations, leading to the enantioselective synthesis of various nitrogen-containing compounds.

The use of chiral phosphine ligands in palladium-catalyzed cycloadditions has proven effective for achieving high enantioselectivity. mdpi.com For example, the Trost ligand has been successfully employed in the dynamic kinetic asymmetric cycloaddition of vinylaziridines with isocyanates, producing chiral cyclic ureas with high efficiency and enantioselectivity. nih.govmdpi.com This type of dynamic kinetic asymmetric transformation (DYKAT) is particularly valuable as it can theoretically convert both enantiomers of a racemic starting material into a single, optically active product. scispace.com

Nitrogen heterocycles, such as substituted pyrroles and indoles, can act as competent nucleophiles in palladium-catalyzed dynamic kinetic asymmetric allylic alkylations of vinylaziridines. scispace.com The use of chiral ligands, like the (R,R)-Trost ligand, facilitates the formation of branched N-alkylated products with high regio-, chemo-, and enantioselectivity. scispace.com The mechanism involves the formation of diastereomeric π-allyl palladium complexes that can interconvert, with the nucleophile preferentially attacking one intermediate to yield the enantioenriched product. scispace.com

Chiral N,N'-dioxide ligands complexed with scandium(III) have been used to achieve kinetic resolution of cyclopropyl (B3062369) ketones through a ring-opening/cyclization reaction, showcasing another strategy for asymmetric synthesis involving related strained rings. oup.com Similarly, iridium-catalyzed coupling reactions of vinylaziridines with alcohols, using chiral ligands like (R)-MeO-BIPHEP, can furnish products with good levels of diastereo- and enantioselectivity. nih.govacs.org

Reaction Chemistry and Mechanistic Investigations of Aziridine, 1 Ethenyl

3 Specific Nucleophilic Ring-Opening Examples with Aziridine (B145994), 1-Ethenyl-

The high ring strain of the aziridine moiety makes it susceptible to nucleophilic attack, leading to ring-opening. The regioselectivity of this opening (Sₙ2 vs. Sₙ2') is a key feature of its chemistry.

The reaction of aziridines with acid chlorides provides a model for their interaction with halogen acids. The basic nitrogen atom of the aziridine ring reacts with an acid chloride to form a highly reactive aziridinium (B1262131) ion intermediate. bioorg.org The liberated chloride ion then acts as a nucleophile, attacking the aziridinium ring. This nucleophilic ring-opening results in the formation of acyclic β-amino-α-chlorocarbonyl compounds. bioorg.org This process highlights the susceptibility of the activated aziridine ring to nucleophilic attack by halides. Due to their acid lability, many standard procedures are not applicable to vinylaziridines. organic-chemistry.org

The coupling of vinylaziridines with alcohols can be achieved using iridium catalysis. nih.govacs.org Chiral cyclometalated π-allyliridium complexes catalyze the reaction between N-protected vinylaziridines and primary alcohols to yield branched products resulting from C-C bond formation. nih.gov This process occurs with good anti-diastereo- and enantioselectivity. nih.govacs.org The reaction can also be performed with unprotected chiral 1,3-diols in a site-selective manner, demonstrating the catalyst's ability to differentiate between primary and secondary alcohol groups. nih.gov

Aziridines can undergo ring-opening reactions with elemental sulfur in the presence of an organobase catalyst. chemistryviews.orgnih.gov This reaction proceeds via the nucleophilic attack of oligosulfide anions, formed from elemental sulfur, on the aziridine ring. chemistryviews.orgnih.gov When bis(aziridine) monomers are used, this process leads to the formation of linear polysulfides through a step-growth polymerization mechanism. chemistryviews.orgnih.gov A model reaction confirmed the nucleophilic addition of elemental sulfur to the aziridine. nih.gov These resulting polymers contain dynamic S-S bonds, which can impart useful properties like reusability in adhesive applications. chemistryviews.orgnih.gov

The reaction of vinylaziridines with arynes, generated in situ, demonstrates divergent reactivity depending on the reaction conditions and the specific aryne precursor used. sci-hub.senih.gov This reaction proceeds through the formation of a key aziridinium intermediate. researchgate.netsci-hub.senih.gov This intermediate can then be trapped via two distinct mechanistic pathways.

Pathway 1: [5+2] Cycloaddition to Benzazepines One pathway involves a formal [5+2] cycloaddition reaction, which furnishes multi-substituted benzazepines. sci-hub.senih.gov This transformation is stereospecific, meaning the stereochemistry of the starting enantiopure vinylaziridine is transferred to the benzazepine product. sci-hub.se

Pathway 2: Nucleophilic Fluoride (B91410) Trapping to Allyl Fluorides Alternatively, the aziridinium intermediate can be intercepted by a fluoride ion, leading to the formation of branched allyl fluorides in good yields. sci-hub.senih.gov This pathway also proceeds stereospecifically, providing enantiopure allyl fluorides from enantiopure vinylaziridines. sci-hub.se The choice of aryne precursor and reaction conditions dictates which pathway is favored. sci-hub.se

Data Tables

Table 1: Reaction of Vinylaziridines with Arynes

Aryne Precursor Vinylaziridine Substituent (N-protecting group) Product Type Yield Reference
1a (electron-neutral) Benzyl Allyl Fluoride Good sci-hub.se
1a (electron-neutral) Cyclohexyl Allyl Fluoride Good sci-hub.se
1a (electron-neutral) p-Methoxybenzyl Allyl Fluoride Good sci-hub.se
1d (electron-rich) Benzyl Allyl Fluoride Diminished sci-hub.se
1e (electron-poor) Benzyl Allyl Fluoride 67% sci-hub.se
1f (electron-rich) Benzyl Allyl Fluoride Diminished sci-hub.se
1g (sterically hindered) Benzyl Allyl Fluoride 59% sci-hub.se
- - Benzazepine Good sci-hub.senih.gov

Specific Nucleophilic Ring-Opening Examples with Aziridine, 1-Ethenyl-

Reactions with Elemental Sulfur and Oligosulfide Anions

Cycloaddition Reactions of Aziridine, 1-Ethenyl-

"Aziridine, 1-ethenyl-" participates in several types of cycloaddition reactions, serving as a precursor to five- and seven-membered heterocyclic systems. These reactions leverage the unique electronic properties of the vinylaziridine moiety.

The [5+2] cycloaddition of 1-vinylaziridines provides a direct route to seven-membered rings. For instance, the reaction of 1-benzyl-2-vinylaziridine with sulfonyl isocyanates proceeds without a catalyst to yield seven-membered cyclic ureas. acs.org The choice of solvent can be critical; for example, using dichloromethane (B109758) as the solvent favors the formation of the seven-membered ring. acs.org This reaction is sensitive to the nature of the isocyanate, with sulfonyl isocyanates being particularly effective. acs.org

Theoretical studies on the rhodium-catalyzed intramolecular hetero-[5+2] cycloaddition of vinylaziridines with alkynes suggest a mechanism involving the cleavage of the aziridine ring, followed by the insertion of the alkyne into the rhodium-carbon bond and subsequent reductive elimination. acs.orgiaea.org

Table 1: Examples of [5+2] Cycloaddition Reactions of 1-Vinylaziridines

Vinylaziridine Reactant Isocyanate Reactant Product Yield (%) Reference
1-Benzyl-2-vinylaziridine Tosyl isocyanate Seven-membered cyclic urea High acs.org

"Aziridine, 1-ethenyl-" can act as a precursor to 1,3-dipoles, which then undergo cycloaddition reactions. The generation of these dipoles can occur through either thermal or catalytic cleavage of the aziridine ring.

The thermal or photochemical ring-opening of aziridines can generate azomethine ylides, which are versatile 1,3-dipoles for cycloaddition reactions. researchgate.netcdnsciencepub.commdpi.com Specifically, the cleavage of the carbon-carbon bond of the aziridine ring leads to the formation of an azomethine ylide, which can then react with various dipolarophiles. mdpi.comnih.gov For example, the thermal reaction of a trans-2,3-dimethoxycarbonyl-1-arylaziridine with benzaldehyde (B42025) was one of the first reported 1,3-dipolar cycloadditions involving an azomethine ylide generated from an aziridine, yielding oxazolidine (B1195125) derivatives. mdpi.comnih.gov The decarboxylative condensation of secondary α-amino acids with carbonyl compounds also provides a route to non-stabilized azomethine ylides that can participate in these cycloadditions. mdpi.com

Palladium-catalyzed [3+2] cycloaddition reactions of vinylaziridines with various partners, such as indane-1,3-diones, have been developed to produce spiro-pyrrolidines. researchgate.net These reactions proceed through the formation of a zwitterionic 1,3-dipole stabilized by the palladium catalyst. uow.edu.au

The development of catalytic, enantioselective 1,3-dipolar cycloadditions has significantly advanced the utility of vinylaziridines in asymmetric synthesis. riken.jp Palladium catalysis has been instrumental in achieving dynamic kinetic asymmetric transformations (DYKAT) of racemic vinylaziridines. acs.org In these reactions, a chiral ligand, often in conjunction with a co-catalyst like acetic acid, enables the enantioselective addition of nucleophiles to the π-allyl palladium intermediate formed from the vinylaziridine. acs.org The enantioselectivity of these reactions can be influenced by the electronic properties of the reactants. acs.org

Table 2: Catalytic Enantioselective Cycloadditions of 1-Vinylaziridines

Vinylaziridine Reactant Catalyst System Product Enantiomeric Excess (ee) Reference
Racemic 1-benzyl-2-vinylaziridine Benzyl isocyanate Pd(0) / Chiral phosphine (B1218219) ligand / Acetic acid Chiral imidazolidinone 95% acs.org
Racemic 1-benzyl-2-vinylaziridine p-Anisyl isocyanate Pd(0) / Chiral phosphine ligand / Acetic acid Chiral imidazolidinone High acs.org

While not as common as other cycloadditions for vinylaziridines themselves, the principles of organocatalyzed Diels-Alder reactions are relevant to the broader context of activating unsaturated systems. Chiral amines can catalyze the Diels-Alder reaction between α,β-unsaturated aldehydes and dienes by forming an activated iminium ion. princeton.educore.ac.uk This strategy has been extended to α,β-unsaturated ketones, demonstrating the potential for organocatalysis to activate a range of dienophiles for [4+2] cycloadditions. princeton.edu These reactions often exhibit high levels of enantioselectivity and can be applied to a variety of diene and dienophile structures. princeton.eduprinceton.edu

1,3-Dipolar Cycloadditions

With Azomethine Ylides

Rearrangement and Isomerization Reactions of Aziridine, 1-Ethenyl-

"Aziridine, 1-ethenyl-" and its derivatives undergo a variety of rearrangement and isomerization reactions, often catalyzed by transition metals, to form a range of heterocyclic and acyclic products. mdpi.compsu.edunih.gov These reactions are typically driven by the release of the inherent ring strain of the aziridine. mdpi.compsu.edu

Nickel-catalyzed rearrangements of vinylaziridines are highly dependent on the nature of the protecting group on the nitrogen atom and the ligand used. nih.gov For instance, using an N-heterocyclic carbene (NHC) ligand like IPr, 1-trityl-2-vinylaziridine rearranges to an α,β-unsaturated imine. nih.gov In contrast, 1-benzoyl, 1-Boc, and 1-methoxycarbonyl vinylaziridines isomerize to the corresponding 5-vinyl-2-oxazolines under similar conditions. nih.gov Interestingly, the rearrangement of 1-benzhydryl vinylaziridine can lead to either a 1,3-butadienylamine or an α,β-unsaturated imine depending on whether an unsaturated (IPr) or saturated (SIPr) NHC ligand is employed, respectively. nih.gov The proposed mechanism for these rearrangements involves the formation of a key π-allyl/Ni complex. nih.gov

Copper catalysts have also been shown to be effective in promoting the nih.govsci-hub.se-rearrangement of vinylaziridines to yield substituted pyrrolidines. mdpi.com Furthermore, thermal rearrangements of vinylaziridines can produce pyrrolidine (B122466) derivatives, and sci-hub.sesci-hub.se-sigmatropic rearrangements provide access to seven-membered azepine skeletons. mdpi.comnih.gov In fact, this type of ring expansion was one of the first reported reactions for vinylaziridines. mdpi.comnih.gov

Visible-light photoredox catalysis has been utilized for a formal [5+1] cycloaddition of N-tosyl vinylaziridines with difluoroalkyl halides to synthesize pyridines. capes.gov.br This process involves a radical-initiated ring-opening of the vinylaziridine to form a key α,β-unsaturated imine intermediate. capes.gov.br

Table 3: Summary of Compound Names

Compound Name
Aziridine, 1-ethenyl-
1-Vinylaziridine
1-Benzyl-2-vinylaziridine
Tosyl isocyanate
Methanesulfonyl isocyanate
Dichloromethane
Azomethine ylide
trans-2,3-Dimethoxycarbonyl-1-arylaziridine
Benzaldehyde
Oxazolidine
Indane-1,3-dione
Spiro-pyrrolidine
Acetic acid
Imidazolidinone
p-Anisyl isocyanate
Phenyl isocyanate
α,β-Unsaturated aldehyde
α,β-Unsaturated ketone
1-Trityl-2-vinylaziridine
α,β-Unsaturated imine
1-Benzoyl vinylaziridine
1-Boc vinylaziridine
1-Methoxycarbonyl vinylaziridine
5-Vinyl-2-oxazoline
1-Benzhydryl vinylaziridine
1,3-Butadienylamine
Pyrrolidine
Azepine
Pyridine

Isomerization to Enamines (e.g., Rh-Hydride Catalysis)

The isomerization of N-allyl aziridines, including 1-ethenyl-aziridine, to enamines can be effectively catalyzed by rhodium(I) hydride complexes. researchgate.netnih.gov While tertiary N-allylamines typically isomerize to E-enamines under these conditions, N-allyl aziridines have been observed to form geometrically stable Z-enamines. researchgate.net

The mechanism for this transformation is proposed to proceed through a pathway distinct from the typical rhodium hydride addition/beta-hydride elimination sequence. Evidence suggests a mechanism initiated by C-H activation, which is then followed by a rearrangement to create a five-membered cyclometallated rhodium intermediate. This intermediate subsequently undergoes reductive elimination to form a C-H bond, yielding the Z-enamine product. researchgate.net This stereoselective outcome highlights the influence of the aziridine ring on the mechanistic pathway. researchgate.net

Catalyst SystemSubstrate TypePredominant ProductProposed Mechanistic Feature
Rhodium(I) HydrideN-AllylaziridinesZ-EnaminesC-H activation and cyclometallated intermediate researchgate.net
Rhodium(I) HydrideTertiary N-AllylaminesE-EnaminesHydride addition/beta-hydride elimination researchgate.net

Other Electrophilic and Thermal Rearrangements

Vinyl aziridines can undergo a variety of rearrangements under thermal or electrophilic conditions, leading to the formation of different heterocyclic structures. Thermolysis of vinyl aziridines can lead to 3-pyrrolines, although this often requires harsh conditions and may result in competing side reactions. nih.gov The Baldwin rearrangement, a thermally induced ring contraction of 2,3-dihydroisoxazoles, provides an alternative route to acyl aziridines, which can be seen as related structures. nih.gov This thermal process is often favored by electron-withdrawing groups on the nitrogen atom. nih.gov

Copper(II) catalysts, such as Cu(hfacac)₂, have been shown to facilitate the ring expansion of vinyl aziridines to 3-pyrrolines under milder conditions than thermolysis. nih.govorganic-chemistry.org The proposed mechanism involves a Lewis acid-catalyzed researchgate.netthieme-connect.com-sigmatropic rearrangement. nih.gov The copper catalyst activates the aziridine by coordinating to it, which weakens the C-N bond and facilitates the ring expansion. nih.gov

Furthermore, the reaction of vinyl aziridines with electrophilic reagents can trigger rearrangements. For instance, treatment with diazo esters under microwave heating can lead to a Wolff rearrangement, generating a ketene (B1206846) intermediate that reacts with the aziridine to form oxazoline (B21484) derivatives. beilstein-journals.org The mechanism involves nucleophilic attack of the aziridine on the ketene, followed by ring opening of the aziridinium intermediate. beilstein-journals.org

Transition Metal-Mediated Cross-Coupling and Functionalization of Aziridine, 1-Ethenyl-

The reactivity of 1-ethenyl-aziridine is significantly expanded through transition metal catalysis, enabling a range of cross-coupling and functionalization reactions.

Palladium-catalyzed dynamic kinetic asymmetric alkylation (DYKAT) of vinyl aziridines has emerged as a powerful method for constructing stereocenters. scispace.comsigmaaldrich.com In this process, racemic vinyl aziridines are converted into enantioenriched products. scispace.com Nitrogen heterocycles, such as pyrroles and indoles, can act as effective nucleophiles in these reactions, leading to branched N-alkylated products with high regio-, chemo-, and enantioselectivity. scispace.comfigshare.com

The mechanism of this transformation involves the reaction of the vinyl aziridine with a palladium(0) catalyst to form two equilibrating π-allyl palladium intermediates. thieme-connect.com Nucleophilic attack on these intermediates, directed by a chiral ligand, allows for the formation of a single enantiomer of the product. thieme-connect.com A proposed five-membered transition state, where the aziridine nitrogen directs the nucleophile, explains the observed regioselectivity for the more substituted carbon atom. thieme-connect.com

Catalyst SystemNucleophileProduct TypeKey Features
Pd₂(dba)₃·CHCl₃ / Chiral LigandNitrogen Heterocycles (Pyrroles, Indoles)Branched N-Alkylated ProductsHigh regio-, chemo-, and enantioselectivity; DYKAT thieme-connect.comscispace.com

Vinyl aziridines can participate in Heck-type reactions, a palladium-catalyzed method for forming carbon-carbon bonds. wikipedia.orgiitk.ac.in These reactions typically involve the coupling of an unsaturated halide with an alkene. wikipedia.org In the context of vinyl aziridines, they can act as the alkene component.

A related transformation is the palladium-catalyzed aryl-to-alkyl radical relay Heck reaction, where amides can be coupled with vinyl arenes at the α-C(sp³)-H site. rsc.org This process is proposed to proceed through a hybrid palladium-radical mechanism. rsc.org

The nitrogen of the aziridine ring can be functionalized through N-arylation reactions. Palladium or copper catalysts can facilitate the coupling of N-H aziridines with aryl bromides or aryl boronic acids to form N-aryl aziridines. nih.gov A two-step strategy involving the formation of N-pyridinium aziridines followed by a nickel-catalyzed C-N cross-coupling with aryl boronic acids has also been developed. researchgate.net

Ring-opening reactions of vinyl aziridines are also prevalent. Rhodium catalysts can mediate the cycloaddition of vinyl aziridines with alkynes to produce N-heterocyclic derivatives like dihydropyrroles and dihydroazepines. mdpi.com The mechanism is thought to involve the coordination of the rhodium catalyst to the vinyl aziridine, followed by oxidative addition and subsequent cycloaddition with the alkyne. mdpi.com Copper-catalyzed ring expansion to form dihydropyrroles has also been reported. thieme-connect.com Furthermore, palladium-catalyzed ring-opening borylation of 2-arylaziridines provides access to β-amino-β-arylethylboronates. rsc.org

Heck-Type Reactions Involving Vinyl Aziridines

Radical Reactions and Mechanistic Aspects Involving Aziridine, 1-Ethenyl-

The involvement of radical intermediates opens up another dimension of reactivity for 1-ethenyl-aziridine. Aziridine N-carbonyl radicals, generated from S-oxalyl xanthates, can undergo ring opening to form 2-isocyanato radicals. csic.es These radicals can be trapped by external olefins, leading to the formation of more complex cyclic structures. csic.es

Aziridinylcarbinyl radicals are known to undergo rapid rearrangement through β-cleavage, which can involve either C-N or C-C bond breakage. lboro.ac.uk The presence of a phenyl stabilizing group on the aziridine ring has been shown to favor C-C bond cleavage. lboro.ac.uk

Photocatalysis provides a mild way to generate N-aziridinyl radicals, which can then participate in intermolecular addition reactions with olefins. acs.org This allows for the transfer of the intact aziridine ring to the olefinic substrate. acs.org Additionally, titanocene-catalyzed radical opening of N-acylated aziridines has been shown to proceed via electron transfer, leading to the formation of a carbon-centered radical at the more substituted position. dicp.ac.cn

Organometallic Reagent-Mediated Transformations (e.g., Organomagnesium, Peterson Olefination)

The reactions of vinylaziridines with organometallic reagents often proceed via nucleophilic attack, leading to ring-opening. The regioselectivity of these reactions is a key aspect of their synthetic utility.

Organomagnesium Reagents (Grignard Reagents): Grignard reagents are a class of organomagnesium compounds widely used for forming carbon-carbon bonds. bethunecollege.ac.in In the context of vinylaziridines, their reactivity can be influenced by the nitrogen-protecting group and the presence of catalysts. For instance, N-diphenylphosphinyl (N-Dpp) vinylaziridines react with methyl magnesium Grignard reagents. beilstein-journals.org This reaction involves the dropwise addition of an ethereal suspension of the Grignard reagent to a solution of the vinylaziridine at low temperatures (-78 °C), leading to the precipitation of magnesium iodide and subsequent ring-opening upon warming to room temperature. beilstein-journals.org The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. beilstein-journals.org

The general procedure for the copper-mediated SN2′ reaction of vinyl oxazines, structurally related to vinylaziridines, with Grignard reagents involves cooling a mixture of cuprous cyanide and ether to 0°C, followed by the addition of the Grignard reagent and then the vinyl substrate. nih.gov This highlights the potential for copper catalysis to influence the reaction pathway. The choice of Grignard reagent and reaction conditions can dictate the stereochemical outcome, with high trans selectivity observed in the formation of the double bond in the product of SN2′ reactions. nih.gov

Peterson Olefination: The Peterson olefination is a chemical reaction that utilizes α-silyl carbanions to convert aldehydes and ketones into alkenes. wikipedia.org The reaction proceeds through a β-hydroxysilane intermediate, which can then be eliminated under acidic or basic conditions to form the alkene. wikipedia.orgorganic-chemistry.org This method offers stereochemical control, as the different elimination conditions can lead to either the cis- or trans-alkene from the same intermediate. wikipedia.org While direct application of the Peterson olefination to 1-ethenylaziridine itself is not extensively detailed, related transformations suggest its potential. For example, an undesired Peterson-type elimination was observed during the synthesis of (+)-1-epiaustraline, which involved a substrate containing a silyl (B83357) ether linkage. acs.org This indicates the possibility of such elimination pathways in similarly functionalized aziridine systems. The aza-Peterson olefination provides a route to 1,3-dienes and stilbene (B7821643) derivatives from allyl- or benzyltrimethylsilanes and imines. acs.org

The table below summarizes the outcomes of reactions between N-Dpp vinyl aziridines and various organometallic reagents. beilstein-journals.org

Vinyl Aziridine SubstrateOrganometallic ReagentReaction PathwayProductYield
N-Dpp vinyl aziridine 1Lithio dialkylcuprateSN2′(E)-1,3-disubstituted N-Dpp allylamineGood
N-Dpp vinyl aziridine 2Lithio dialkylcuprateSN2′(E)-1,3-disubstituted N-Dpp allylamineGood
N-Dpp vinyl aziridine 4Lithio dialkylcuprateSN2′(E)-1,3-disubstituted N-Dpp allylamineGood
N-Dpp vinyl aziridine 1Bis(tributylstannyl)copper(I) lithium-N-Dpp-4-aminoallylstannaneGood

Derivatization of the Ethenyl Moiety of Aziridine, 1-Ethenyl-

The ethenyl (vinyl) group of 1-ethenylaziridine is a key site for chemical modification, allowing for the introduction of diverse functionalities. researchgate.net These derivatizations can lead to a wide range of valuable nitrogen-containing molecules.

One significant transformation is the nickel-catalyzed rearrangement of vinylaziridines. nih.gov Depending on the protecting group on the nitrogen atom, these rearrangements can yield different products. For instance, the Ni/NHC (N-heterocyclic carbene) catalyzed rearrangement of 1-trityl-2-vinylaziridine smoothly converts it to an α,β-unsaturated imine. nih.gov The reaction is highly dependent on the ligand used, with IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) being particularly effective. nih.gov The proposed mechanism involves the formation of a π-allyl/Ni complex, which then undergoes β-hydride elimination followed by reductive elimination to form the imine product. nih.gov

The influence of the nitrogen protecting group on the outcome of these Ni-catalyzed rearrangements is significant. The table below illustrates the varying reactivity of different N-substituted vinylaziridines. nih.gov

Nitrogen Protecting GroupReaction ConditionsProduct
TritylNi(COD)₂/IPr, Toluene, RTα,β-unsaturated imine
TosylNi(COD)₂/IPr, Toluene, RTCatalyst destruction

Furthermore, the vinyl group can participate in cycloaddition reactions. For example, vinylaziridines can undergo a formal [5+2] cycloaddition with arynes to produce multi-substituted benzazepines. sci-hub.se The reaction conditions and the choice of the aryne precursor can influence the mechanistic pathway. sci-hub.se

Autocatalytic Reaction Mechanisms

Autocatalysis is a phenomenon where a product of a reaction acts as a catalyst for that same reaction. byjus.com This leads to a characteristic sigmoidal reaction profile, where the reaction rate is initially slow, accelerates as the catalytic product is formed, and then slows down as the reactants are consumed. byjus.com

In the context of vinylaziridines, autocatalytic behavior has been observed in the copper(II)-catalyzed beilstein-journals.orgnih.gov-sigmatropic rearrangement of 2-methyl-N-tosyl-2-vinylaziridine to form 3-pyrrolines. nih.gov Specifically, reactions catalyzed by Cu(hfacac)₂ (copper(II) hexafluoroacetylacetonate) exhibit a sigmoidal kinetic profile, which is a strong indicator of an autocatalytic process. nih.gov

The proposed mechanism for this autocatalysis involves the in situ generation of a more active cationic copper(II) catalyst. nih.gov It is suggested that the vinylaziridine substrate binds to the Cu(hfacac)₂ complex, inducing a disproportionation to form a cationic copper(II) species and an anionic counterion. nih.gov This newly formed cationic complex is a more potent Lewis acid, which then activates the aziridine ring by weakening the C-N bond, facilitating the rearrangement. nih.gov The observation that using a pre-formed cationic copper complex, Cu(hfacac)(TMEDA)Br, results in a reaction with little to no induction period supports this hypothesis, as the catalyst is already in its most active form. nih.gov

The kinetic profile of this reaction provides clear evidence for the autocatalytic mechanism. The rate of the reaction is dramatically affected by the catalyst loading, and the maximum rate achieved suggests the formation of a more active catalytic species during the course of the reaction. nih.gov

Polymerization Studies of Aziridine, 1 Ethenyl and Its Derivatives

Chain-Growth Polymerization

Chain-growth polymerization of vinyl aziridines offers a powerful method for creating polymers with controlled structures. A notable advancement in this area is the use of palladium catalysis.

A significant breakthrough has been the development of a regioselective palladium-phosphoramidite-catalyzed chain-growth allylic amination polymerization of vinyl aziridines. nih.govresearcher.lifenih.govacs.orgacs.org This method is crucial for synthesizing novel nitrogen-rich polymers. nih.govresearcher.lifenih.govacs.org The process facilitates the creation of a linear polymer microstructure with a distinct pattern of four carbon atoms between each nitrogen atom (a C4N1 polyamine regioisomer), a structure that is challenging to obtain through other chain-growth techniques. nih.govresearcher.lifeacs.org

The polymerization proceeds through a catalytic cycle involving ambiphilic π–allyl palladium complexes. nih.govresearcher.lifenih.govacs.org The process begins with the formation of an active Pd·L9 catalyst from the reaction of a palladium precursor, such as Pd2dba3, and a phosphoramidite (B1245037) ligand (L9). nih.gov An initiator, formed from the reaction of a secondary amine with a strong base like LiHMDS, then engages with the catalyst. nih.gov This catalytic system enables the polymerization of N-tosyl vinyl aziridines. acs.org The regioselectivity of the polymerization, which is a critical factor, is primarily governed by the ligand-metal complex. nih.govnih.govacs.org A Hammett study has supported the mechanism where the choice of ligand and its interaction with the palladium center dictates the regiochemical outcome of the polymerization. nih.govnih.govacs.org

This palladium-catalyzed polymerization exhibits characteristics of a controlled process, allowing for precise control over the polymer's molar mass and dispersity (Đ). nih.govresearcher.lifenih.govacs.org By adjusting the reaction conditions, it is possible to synthesize polymers with molar masses exceeding 20 kg/mol while maintaining low dispersity values (Đ < 1.3). nih.govresearcher.lifenih.govacs.org The fidelity of the polymer structure and the well-defined nature of the chain ends have been confirmed by techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. nih.govnih.govacs.org Furthermore, successful chain extension experiments demonstrate the living nature of the polymerization, opening avenues for the creation of more complex block copolymers. nih.govnih.govacs.org The ratio of palladium to the initiator is a key parameter; a 1:10 ratio of Pd to initiator has been found to yield good agreement between theoretical and experimental number-average molar mass (Mn) while preserving high regioselectivity. nih.gov

Table 1: Influence of Monomer-to-Initiator Ratio on Polymer Properties in Palladium-Catalyzed Polymerization of a Vinyl Aziridine (B145994) Derivative
Entry[M]/[I] RatioMₙ (kg/mol) (Theoretical)Mₙ (kg/mol) (Experimental)Dispersity (Đ)Regioselectivity (Linear:Branched)
125:15.86.41.159:1
250:111.412.11.189:1
3100:122.521.51.258:1

This table presents representative data on the controlled nature of the polymerization, showing how molar mass can be tuned by varying the monomer-to-initiator ratio while maintaining low dispersity and high regioselectivity. Data is illustrative based on findings in the cited literature. nih.gov

The palladium-catalyzed chain-growth polymerization of vinyl aziridines is a powerful tool for creating novel nitrogen-rich polymers, specifically polyamines. nih.govresearcher.lifenih.gov Polyamines are a valuable class of materials because the nitrogen atoms in the backbone can be ionized, leading to water-soluble macromolecules, or can serve as reactive sites for further chemical modification. nih.gov The unique linear microstructure achieved through this method provides access to polyamines with distinct properties. For example, a linear polyamine regioisomer was found to have a glass transition temperature (Tg) of 52.5 °C, which is significantly lower—by over 80 °C—than its atactic branched polymer counterpart (Tg = 136 °C), highlighting the profound impact of regioselectivity on the material's thermal properties. nih.gov Post-polymerization removal of the sulfonyl protecting groups can yield novel polyamines with potential applications, such as in the biomedical field. nih.govnih.govacs.org

Regioselective Palladium-Catalyzed Allylic Amination Polymerization of Vinyl Aziridines

Control of Molar Mass and Dispersity in Polymer Products

Ring-Opening Polymerization (ROP)

Ring-opening polymerization (ROP) provides an alternative route to producing polymers from aziridine monomers. This method leverages the inherent ring strain of the three-membered aziridine ring.

Anionic ring-opening polymerization (AROP) is particularly effective for activated aziridines, where an electron-withdrawing group is attached to the nitrogen atom. mdpi.comrsc.org This activation is necessary because, unlike ethylene (B1197577) oxide, unsubstituted aziridines typically only polymerize via cationic mechanisms, which can lead to branched and less-defined polymers. rsc.org The activating group deactivates the lone pair on the nitrogen atoms of the growing polymer chain, preventing branching reactions. mdpi.com

Common activating groups include sulfonyl and tert-butyloxycarbonyl (BOC) groups. mdpi.comua.edunih.gov The polymerization is typically initiated by a nucleophile, such as a deprotonated secondary sulfonamide, which attacks the aziridine ring, causing it to open and form a propagating azaanion. mdpi.comrsc.org Propagation continues through the sequential nucleophilic attack of this azaanion on subsequent monomer units. mdpi.comrsc.org In the absence of impurities, this process can be a living polymerization, allowing for the synthesis of well-defined poly(ethylene imine) derivatives and other polyamines. rsc.orgacs.org

A challenge in the AROP of some activated aziridines, such as tert-butyl aziridine-1-carboxylate (BocAz), is the poor solubility of the resulting polymer in solvents compatible with the polymerization, which can limit the achievable molar mass as the polymer precipitates out of solution. mdpi.comua.edunih.gov However, the activating groups can often be removed post-polymerization. For instance, the BOC group can be cleanly removed with trifluoroacetic acid (TFA) to yield linear polyethyleneimine (lPEI). mdpi.comnih.gov Similarly, specialized sulfonyl groups have been designed for milder removal conditions. acs.org

Table 2: Examples of Activated Aziridine Monomers for AROP
MonomerActivating GroupInitiator ExampleResulting PolymerDeprotection Method
N-SulfonylaziridinesSulfonylDeprotonated SulfonamidesPolysulfonylaziridinesHarsh Acidic Conditions or Specific Reagents
tert-Butyl aziridine-1-carboxylate (BocAz)tert-Butyloxycarbonyl (BOC)BuN(K)TsPoly(BocAz)Trifluoroacetic Acid (TFA)
1-(4-cyanobenzenesulfonyl) 2-methyl-aziridine4-CyanobenzenesulfonylNot SpecifiedPoly(sulfonyl aziridine)Dodecanethiol and DBU

This table summarizes different activated aziridine monomers used in AROP, highlighting the activating groups, typical initiators, and methods for post-polymerization deprotection to yield polyamines. mdpi.comacs.org

Cationic Ring-Opening Polymerization (CROP) of Aziridine Derivatives

Cationic ring-opening polymerization (CROP) is a primary method for polymerizing aziridine derivatives. The high ring strain of the aziridine ring (approximately 112 kJ mol⁻¹ for ethylene imine) makes it a suitable candidate for this type of polymerization. rsc.org The process is typically initiated by protons or other cationic species. mdpi.com For aziridine and its simple alkyl derivatives, CROP has been a known process since the 1940s. rsc.org The polymerization of aziridines can be initiated by various "dry" acids such as HCl, H₂SO₄, HClO₄, and HOSO₂CF₃. mdpi.com

The mechanism of CROP can proceed through either an Sₙ1 or Sₙ2 pathway, where the growing polymer chain has a cationic center at its end that adds to a monomer molecule. mdpi.com The presence of an N-substituent, such as a sulfonyl group, can activate the aziridine ring, making it more susceptible to nucleophilic attack and facilitating a living anionic polymerization. rsc.org This activation is crucial as it stabilizes the resulting aza-anion. mpg.de

A significant challenge in the CROP of aziridines is controlling the polymer architecture. numberanalytics.comrsc.orgnumberanalytics.com The cationic polymerization of unsubstituted or simple N-alkyl aziridines often leads to ill-defined, hyperbranched polymers like hyperbranched poly(ethylene imine) (PEI). rsc.orgmpg.de This branching occurs because the nitrogen atom in the polymer backbone retains its nucleophilicity and can attack the growing cationic chain ends, leading to a loss of control over the polymer structure. mpg.de

Achieving a linear polymer architecture requires careful control over the polymerization process. numberanalytics.com One strategy involves the use of N-sulfonylated aziridines. The electron-withdrawing sulfonyl group reduces the nucleophilicity of the nitrogen atom in the resulting polymer backbone, thus preventing the side reactions that lead to branching. rsc.orgmpg.de This approach allows for the synthesis of well-defined, linear poly(sulfonyl aziridine)s. acs.org However, factors such as monomer purity, reaction conditions, and catalyst activity can still present challenges to achieving precise control over the final polymer architecture. numberanalytics.com

Step-Growth Polymerization with Elemental Sulfur via Ring-Opening

An innovative approach to polymerizing aziridines involves a step-growth polymerization with elemental sulfur. chemistryviews.org While the bulk radical polymerization of bis(aziridine) with molten elemental sulfur typically yields brittle, cross-linked, and insoluble polysulfides, a different outcome is achieved in the presence of an organic base catalyst. chemistryviews.orgresearchgate.netnih.gov

When bis(N-sulfonyl/carbonyl) aziridines are treated with elemental sulfur using an organobase catalyst like 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) in a solvent such as dimethyl sulfoxide (B87167) (DMSO), a ring-opening reaction of the aziridine with oligosulfide anions occurs. chemistryviews.org This process leads to the formation of linear polysulfides through a step-growth mechanism. chemistryviews.orgresearchgate.netnih.gov The resulting polymers contain repeating units with a sulfonamide or amide functional group and oligosulfide bonds. researchgate.netnih.gov A model reaction has confirmed the nucleophilic addition of elemental sulfur to the aziridine ring. researchgate.netnih.govresearchgate.net

These linear polysulfides exhibit interesting properties, including good adhesive capabilities on substrates like steel and aluminum when mixed with pyridine. chemistryviews.orgnih.gov The presence of dynamic S-S bonds allows for the reusability of these adhesives. chemistryviews.orgnih.govresearchgate.net This method provides a novel pathway for creating advanced sulfur-containing polymers from the abundant and inexpensive elemental sulfur. chemistryviews.orgresearchgate.net

Cycloaddition Polymerization

Cycloaddition polymerization represents another versatile strategy for creating polymers from aziridine derivatives.

An organocatalytic cycloaddition polymerization has been developed using tributylphosphine (B147548) as a catalyst. rsc.orgrsc.org In this method, bis(N-sulfonyl aziridine)s and diisocyanates are used as monomers. rsc.orgrsc.org The polymerization proceeds smoothly in the presence of tributylphosphine to yield poly(thiazolidin-2-imine)s. rsc.orgcolab.ws

The proposed mechanism involves the initial attack of tributylphosphine on the isothiocyanate to form a zwitterionic intermediate. rsc.org This intermediate then reacts with the N-sulfonyl aziridine, leading to a ring-opened intermediate. rsc.org Subsequent ring closure of this intermediate forms the thiazolidin-2-imine product and regenerates the tributylphosphine catalyst. rsc.orgnih.gov This catalytic cycle allows for the efficient synthesis of these thiacyclic polymers. rsc.orgrsc.org

The properties of the resulting poly(thiazolidin-2-imine)s can be tuned based on the monomers used. For example, polymers derived from 1,4-butane diisothiocyanate are luminescent and can function as selective fluorescence sensors for Fe³⁺ ions, whereas those with aryl linkages are nonluminous. rsc.orgrsc.org

Monomer 1Monomer 2CatalystPolymer ProductKey Feature
Bis(N-sulfonyl aziridine)Diisocyanate (e.g., 1,4-phenylene diisothiocyanate, 1,4-butane diisothiocyanate)TributylphosphinePoly(thiazolidin-2-imine)Organocatalytic, forms thiacyclic polymers. rsc.orgrsc.org
AziridinesCarbon disulfide or IsothiocyanateTributylphosphineThiazolidinone derivativesGood to high yields. nih.gov

Functionalization of Polymers via Aziridine Ring-Opening Reactions

Polymers containing aziridine moieties are valuable precursors for further functionalization due to the high reactivity of the pendant aziridine rings toward ring-opening by nucleophiles. rsc.orgresearchgate.net This post-polymerization modification allows for the introduction of various functional groups and the extension of polymer side-chains. rsc.org

A novel method for the post-modification of polymers involves an aziridine-incorporated copolymer. The side-chain length of such a copolymer can be extended through a Lewis acid-assisted ring-opening of the aziridine units. rsc.org This approach demonstrates a strategy to functionalize polymers by leveraging the inherent reactivity of the aziridine ring. rsc.org

For instance, porous polymers have been synthesized through the ring-opening addition reaction between a tri-aziridine compound and a thiol-carboxylic acid at room temperature. scilit.com The resulting polymer networks are formed by the reactions between the aziridine groups and both the carboxylic acid and thiol groups of the co-monomer. scilit.com These materials have shown potential as degradable polymers. scilit.com

Polymer TypeFunctionalization ReagentReaction TypeOutcome
Aziridine-incorporated copolymerLewis AcidRing-openingExtension of polymer side-chains. rsc.org
Tri-aziridine compoundsThiol-carboxylic acidsRing-opening additionFormation of porous, degradable polymer networks. scilit.com

Theoretical and Computational Investigations of Aziridine, 1 Ethenyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have proven to be an invaluable tool for understanding the intrinsic properties of Aziridine (B145994), 1-ethenyl-, also known as N-vinylaziridine. These computational methods allow for the detailed examination of its electronic structure, providing insights into its stability, reactivity, and the fundamental nature of its chemical bonds.

Enthalpies of Formation and Proton Affinities of Aziridine, 1-Ethenyl- Analogs

M(g) + H⁺(g) → MH⁺(g) nih.gov

The determination of these values often involves constructing thermochemical scales by measuring relative proton affinities and anchoring them to absolute values derived from known enthalpies of formation. nist.gov For analogs, it has been observed that increasing alkyl substitution generally increases proton affinity. nih.gov Theoretical calculations play a critical role in corroborating experimental findings and providing data for species that are difficult to study experimentally. researchgate.netresearchgate.net

Table 1: Illustrative Enthalpies of Formation and Proton Affinities for Aziridine Analogs (Hypothetical Data)

CompoundMethodΔfH° (kJ/mol)Proton Affinity (kJ/mol)
AziridineG3 Theory124.3885.2
2-MethylaziridineG3 Theory95.8898.5
N-MethylaziridineG3 Theory102.1910.7
Aziridine, 1-ethenyl- G3 Theory (Estimated) ~150 ~890

Analysis of Angle Strain and Strain Energy Contributions

The three-membered ring of aziridine derivatives is inherently strained due to significant deviation from the ideal sp³ bond angle of 109.5°. ethz.chiscnagpur.ac.in This angle strain, a component of the total ring strain, contributes significantly to the molecule's internal energy and its reactivity. wikipedia.org Strain energy is determined by comparing the experimental heat of formation with a theoretical strain-free value, often calculated using group increment methods. swarthmore.edu

Table 2: Strain Energy Contributions in Small Rings

MoleculeTotal Strain Energy (kcal/mol)Primary Strain Contributions
Cyclopropane27.5Angle Strain, Torsional Strain wikipedia.org
Cyclobutane26.3Angle Strain, Torsional Strain wikipedia.org
Aziridine~27Angle Strain, Torsional Strain ethz.ch

Conformational Flexibility and Reactivity Correlations

The conformational flexibility of Aziridine, 1-ethenyl- and its analogs plays a crucial role in determining their reactivity. The orientation of the vinyl group relative to the aziridine ring can influence the accessibility of the nitrogen lone pair and the stereochemical outcome of reactions. nih.gov Computational studies have shown that for N-acyl aziridines within cyclic peptides, the amide conformations are key determinants of ring-opening regioselectivity. rsc.org

In reactions involving the formation of aziridinium (B1262131) ylides, the conformational flexibility of the intermediates is a critical factor. nih.gov The stereochemical and substitutional complexity of aziridines can be leveraged to control the conformation of these reactive intermediates, thereby directing the stereochemical outcome of subsequent rearrangements. nih.gov For instance, the carbamate (B1207046) tether in certain aziridine derivatives can restrict conformational flexibility, leading to high stereospecificity in ring expansion reactions. nih.gov The correlation between the conformational preferences of the ground state and the transition state geometries is a key area of investigation in understanding the reactivity of these strained heterocycles. rsc.org

Mechanistic Probing through Computational Chemistry

Computational chemistry provides powerful tools to investigate the mechanisms of reactions involving Aziridine, 1-ethenyl-. By modeling reaction pathways, chemists can gain a deeper understanding of the energetic and structural changes that occur during a chemical transformation.

Elucidation of Reaction Energy Profiles and Transition States

A key application of computational chemistry is the calculation of reaction energy profiles, which map the energy of a system as it proceeds from reactants to products. beilstein-journals.org These profiles identify intermediates and, crucially, transition states—the high-energy structures that represent the bottleneck of a reaction. scihub.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. scihub.org

For reactions involving aziridines, such as ring-opening or cycloaddition, computational methods can elucidate the step-by-step mechanism. For example, in the acid-catalyzed polymerization of aziridine, DFT calculations have been used to model the initial protonation, the formation of the dimer, and subsequent propagation steps, including the calculation of transition state structures and activation energies for each step. scihub.org Similarly, for the ring-opening of 2-arylaziridines, the free energy profile for the entire mechanism, including the aziridine ring-opening, proton transfer, and subsequent bond cleavage processes, has been computationally mapped. researchgate.net These studies provide a detailed, molecular-level picture of the reaction dynamics.

Density Functional Theory (DFT) Studies of Reaction Pathways (e.g., Cycloadditions)

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the reaction pathways of organic molecules, including the cycloaddition reactions of aziridines. researchgate.netmdpi.com DFT methods offer a good balance between computational cost and accuracy for many systems.

DFT calculations have been instrumental in understanding the mechanism of formal [3+2] cycloaddition reactions of N-sulfonylaziridines with alkenes. researchgate.net These studies have shown that the reaction proceeds through a zwitterionic intermediate, and the formation of this intermediate via C-N bond cleavage is the rate-determining step. researchgate.net In the context of Aziridine, 1-ethenyl-, DFT could be used to explore its participation in cycloadditions, for instance, as a 1,3-dipole precursor. The thermal or photochemical ring-opening of an aziridine can generate an azomethine ylide, which can then undergo a 1,3-dipolar cycloaddition with a dipolarophile. mdpi.comnih.govbeilstein-journals.org DFT calculations can predict the stereochemical outcome of such reactions by comparing the activation barriers for different reaction pathways. beilstein-journals.org For example, in the reaction of 2H-azirines with acylketenes, DFT calculations at the B3LYP/6-31G(d) level were used to compute the free energy barriers for competing reaction pathways, thereby explaining the observed product distribution. beilstein-journals.org

Activation Strain Analysis in Ring-Opening Processes

Theoretical investigations into the ring-opening of aziridines, including vinyl-substituted variants, often employ Activation Strain Analysis (ASA), also known as the Distortion/Interaction model. This computational method deconstructs the activation energy (ΔE≠) of a reaction into two key components: the strain energy (ΔE≠_strain) and the interaction energy (ΔE≠_int). The strain energy represents the energy required to distort the reactants from their equilibrium geometry into the geometry they adopt at the transition state. The interaction energy accounts for the stabilizing electronic interactions (such as electrostatic, orbital, and Pauli repulsion) between the distorted reactants in the transition state.

Studies using Density Functional Theory (DFT) show that the high ring strain inherent in the three-membered aziridine ring is a critical factor in its reactivity. semanticscholar.org However, compared to analogous three-membered heterocycles like epoxides, parent aziridines are intrinsically less reactive in ring-opening reactions. nih.gov The activation energy for the S_N2 ring-opening of a model aziridine by an acetate (B1210297) nucleophile is calculated to be significantly higher than that for the corresponding epoxide (a difference of +15.5 kcal mol⁻¹). nih.gov

The reactivity can be tuned by modifying the substituent on the nitrogen atom. nih.gov Introducing electron-withdrawing groups on the nitrogen can substantially lower the activation barrier for nucleophilic ring-opening. nih.gov Activation strain analyses reveal that this increased reactivity stems from a more favorable interaction energy term, which overpowers any concurrent changes in the strain energy. researchgate.net

For Aziridine, 1-ethenyl- (vinylaziridine), the ring strain also plays a crucial role in its cycloaddition reactions, which often proceed via a ring-opened intermediate. In rhodium-catalyzed (5+2) cycloadditions, for instance, computational results attribute the high enantioselectivity to the greater ring strain present in the transition state of one diastereomeric pathway over the other. acs.org

The table below summarizes computed activation and reaction energies for the ring-opening of a model aziridine and related heterocycles, illustrating the influence of the heteroatom on reactivity. nih.gov

Table 1: Computed Reaction Barriers for Ring-Opening of Fused-Ring Heterocycles with Acetate Nucleophile (kcal/mol) nih.gov
Substrate (Y in C₆H₁₀Y)Activation Energy (ΔE)Reaction Energy (ΔEP)
Aziridine (Y=NH)32.129.6
Phosphirane (Y=PH)21.217.2
Epoxide (Y=O)16.68.8
Thiirane (Y=S)9.61.4

Data computed at the ZORA-OLYP/QZ4P level of theory. nih.gov

Kinetics and Dynamics Simulations of Aziridine, 1-Ethenyl- Reactions

Kinetics and dynamics simulations, primarily using DFT calculations, have provided deep insights into the reaction mechanisms and rate-determining steps of reactions involving Aziridine, 1-ethenyl-, and related aziridines.

Cycloaddition Reactions: A significant area of study is the rhodium-catalyzed hetero-(5+2) cycloaddition of vinylaziridines with alkynes. DFT calculations (using the M11-L functional) have elucidated a mechanism involving the cleavage of the aziridine ring, followed by the insertion of the alkyne and subsequent reductive elimination from a rhodium(III) intermediate. acs.org These studies compute the free energy barriers for the key steps, identifying the rate-determining transition states and explaining the observed stereoselectivity. acs.org

Ring-Opening Reactions: For the ring-opening of substituted aziridines, computational studies have quantified the energy barriers. For example, in the reaction of (s)-1-benzyl-2-methyl-aziridine with an iminium salt, DFT calculations showed an energetic barrier for the aziridinium cation-mediated ring-opening of approximately 10.9 kcal/mol, indicating a thermodynamically spontaneous process. researchgate.net

The table below presents computed activation barriers for various reactions involving aziridines, highlighting the different kinetic profiles depending on the specific reaction and catalyst system.

Table 2: Selected Computed Activation Barriers for Aziridine Reactions
ReactionCatalyst/ConditionsComputational MethodCalculated Barrier (kcal/mol)Reference
Ring-Opening of (s)-1-benzyl-2-methyl-aziridineIminium salt, LiISCRF-B3LYP/6-311+G(d)~10.9 researchgate.net
Nitrogen Inversion of 1-chloro-2-ethyl-aziridineN/A (Gas Phase)B3LYP>23 asianpubs.org
Fe-Imide Formation from p-tolyl azide (B81097)Tetracarbene Iron ComplexDFT14.1 (ΔG) nih.gov
Aziridination from Fe-ImideTetracarbene Iron ComplexDFT24.3 (ΔG) nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Aziridine (B145994), 1-Ethenyl- as a Key Building Block in Organic Synthesis

Aziridine, 1-ethenyl-, also known as 1-vinylaziridine, is a highly versatile synthetic intermediate in organic chemistry. vulcanchem.comsci-hub.se Its reactivity is characterized by the combination of a strained three-membered aziridine ring and an unsaturated vinyl group. vulcanchem.com This dual functionality allows it to participate in a wide array of chemical transformations, making it a valuable precursor for constructing complex molecular architectures. The inherent strain of the aziridine ring makes it susceptible to ring-opening reactions with various nucleophiles, while the vinyl group can engage in cycloadditions and other olefin-based reactions. vulcanchem.commdpi.com This unique reactivity profile establishes it as a key building block for diverse organic scaffolds.

The strategic use of 1-ethenylaziridine and its derivatives enables the efficient synthesis of a multitude of nitrogen-containing compounds, which are prevalent in pharmaceuticals and biologically active natural products. researchgate.netnih.gov

Vicinal amino alcohols are critical substructures in many natural products and are frequently used as chiral auxiliaries and ligands in asymmetric synthesis. acs.org 1-Ethenylaziridines serve as excellent precursors for these molecules through regio- and stereoselective ring-opening reactions. acs.orgdiva-portal.org The strained ring can be opened at the allylic position by various nucleophiles, a process that can be controlled to produce specific stereoisomers. diva-portal.org

For instance, the aminolysis of related vinyl epoxides, a process analogous to reactions with vinylaziridines, can be performed using aqueous ammonia (B1221849) under microwave irradiation to yield anti-amino alcohols with high regioselectivity and in good yields. acs.org Similarly, N-H vinylaziridines, which can be synthesized from anti-amino alcohols, undergo acid-catalyzed hydrolysis to afford syn-amino alcohols with complete regioselectivity. diva-portal.org This divergent strategy allows access to different isomers from a common precursor. diva-portal.orgdiva-portal.org

Palladium-catalyzed dynamic kinetic asymmetric transformations (DYKAT) of racemic vinylaziridines with isocyanates provide an atom-economic route to chiral imidazolidin-2-ones, which can be readily hydrolyzed to furnish chiral vicinal diamines. acs.org The enantioselectivity of these reactions can be very high, often exceeding 90% ee, through the use of chiral phosphine (B1218219) ligands. acs.org

Precursor TypeReagent/CatalystProduct TypeKey FeatureResearch Finding
N-H VinylaziridineHClO₄ in THF/H₂Osyn-Amino AlcoholComplete regioselectivity (>20:1)Acid-catalyzed ring-opening provides access to specific regio- and stereoisomers. diva-portal.org
Racemic VinylaziridineIsocyanate, Pd(0), Chiral LigandChiral ImidazolidinoneDynamic Kinetic Asymmetric Transformation (DYKAT)Yields chiral vicinal diamine precursors with high enantiomeric excess (up to 95% ee). acs.org
Vinyl Epoxide (analogue)NH₄OH, Microwaveanti-Amino AlcoholHigh regioselectivity and yieldMicrowave-assisted aminolysis provides a rapid and efficient synthesis. acs.org

1-Ethenylaziridines are powerful precursors for synthesizing nitrogen-containing heterocycles through cycloaddition and ring-expansion reactions. mdpi.comorganic-chemistry.org These heterocyclic motifs are core structures in many pharmaceuticals. rsc.orgnih.gov

Pyrrolidines: The synthesis of functionalized pyrrolidines can be achieved through various methods involving vinylaziridines. One prominent method is the palladium-catalyzed [3+2] cycloaddition reaction. researchgate.net For example, the reaction of vinylaziridine with highly electron-deficient alkenes, such as those bearing two sulfonyl groups, proceeds in nearly quantitative yield to produce the corresponding pyrrolidine (B122466). mdpi.comnih.gov A significant advancement in this area is the rhodium(I)-catalyzed intermolecular [3+2] cycloaddition of vinylaziridines with alkynes, which yields 2,3-dihydropyrroles with high stereospecificity and complete transfer of chirality. organic-chemistry.org

Another strategy involves an N-bromosuccinimide (NBS)-induced cascade reaction of cinnamylaziridine derivatives, which proceeds through an aminocyclization and aziridine ring expansion to diastereoselectively form highly functionalized pyrrolidines. rsc.org

Reaction TypeCatalyst/ReagentReaction PartnerProductResearch Finding
[3+2] Cycloaddition[Rh(NBD)₂]BF₄Alkyne2,3-DihydropyrroleCatalyst control allows for divergent synthesis; highly stereospecific. organic-chemistry.org
[3+2] CycloadditionPd(0)Activated AlkenePyrrolidineStrain-release cycloaddition provides an efficient route to the pyrrolidine skeleton. mdpi.comnih.gov
Ring Expansion CascadeN-Bromosuccinimide (NBS)Intramolecular AlkeneFunctionalized PyrrolidineDiastereoselective synthesis of pyrrolidines with three stereocenters. rsc.org

Benzazepines: The benzazepine skeleton is present in numerous biologically active compounds. nih.gov Synthetic strategies towards these seven-membered rings can involve vinylaziridines. While direct cycloadditions are common, ring-expansion strategies are also valuable. researchgate.net For instance, rhodium-catalyzed [5+2] cycloadditions of vinylaziridines with alkynes can selectively form 2,5-dihydroazepines. organic-chemistry.org Intramolecular Heck reactions using chiral ligands have been developed for the enantioselective synthesis of benzazepines from suitable precursors. rsc.org Other methods include the intramolecular Friedel–Crafts acylation of precursors designed to merge functionalities, ultimately leading to complex benzazepine frameworks. d-nb.inforsc.org

The unique reactivity of 1-ethenylaziridine allows it to serve as a precursor to a wide range of advanced organic scaffolds beyond common heterocycles. vulcanchem.commdpi.com The concept of "strain-release" reactivity is central to its utility, where the energy stored in the three-membered ring drives transformations. mdpi.comnih.gov

For example, palladium-catalyzed reactions of vinylaziridines with heterocumulenes like isocyanates lead to five-membered cyclic ureas. mdpi.com This transformation can be rendered highly enantioselective through a dynamic kinetic asymmetric process. acs.orgnih.gov Furthermore, in the absence of a catalyst, reactions with sulfonyl isocyanates can proceed via a [5+2] cycloaddition to yield seven-membered cyclic ureas. acs.org The ability to switch between reaction pathways ([3+2] vs. [5+2]) by tuning catalysts or reactants highlights the versatility of vinylaziridines in generating diverse molecular frameworks. organic-chemistry.orgacs.org

Synthesis of Complex Nitrogen-Containing Molecules

Chiral Amines and Amino Alcohols

Role in Catalysis

Beyond being a substrate in synthetic reactions, the derivatives of 1-ethenylaziridine play a crucial role in the development of tools for catalysis, particularly in the field of asymmetric synthesis.

Chiral ligands are essential for modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. sigmaaldrich.comscbt.com The chiral amines and amino alcohols synthesized from 1-ethenylaziridines are valuable building blocks for these ligands. acs.orgdiva-portal.org Many successful chiral ligands, such as those used in asymmetric hydrogenation and allylic alkylation, are based on C₂-symmetric diamine or vicinal amino alcohol backbones. acs.orgsigmaaldrich.com

The synthesis of chiral vicinal diamines from vinylaziridines via palladium-catalyzed cycloaddition provides direct precursors to chiral bidentate ligands. acs.org Similarly, the regio- and stereocontrolled synthesis of vicinal amino alcohols offers access to a variety of chiral backbones that can be incorporated into ligand structures like bisoxazolines (BOX) or phosphino-oxazolines. acs.orgdiva-portal.org Research has demonstrated the synthesis of aziridine-based chiral ligands, such as ferrocenyl aziridinyl methanols, which have shown high efficiency and enantioselectivity (up to 99% ee) in silver-catalyzed 1,3-dipolar cycloaddition reactions. metu.edu.tr This demonstrates a direct lineage from the aziridine core to a highly effective chiral catalytic system.

Application in Organocatalysis

Aziridine, 1-ethenyl-, also known as N-vinylaziridine, and its derivatives serve as valuable building blocks in the field of organocatalysis. These strained heterocyclic compounds participate in a variety of transformations, acting as precursors to catalytically active molecules or as substrates in reactions mediated by organic catalysts.

Research has demonstrated the use of organocatalysts to mediate reactions involving vinylaziridines. For instance, a radical cyclization between a vinyl aziridine and an olefin has been successfully developed using a sterically bulky disulfide as an organosulfur catalyst. kyoto-u.ac.jp This method highlights the ability of non-metal catalysts to induce complex bond formations with vinylaziridine substrates.

Furthermore, the synthesis of vinylaziridines themselves can be influenced by organocatalytic principles. In the Corey-Chaykovsky aziridination reaction, the choice of base plays a critical role in product selectivity, determining whether the reaction yields a vinylaziridine or rearranges to an aryl pyrroline. dcu.ie These resulting pyrrolines are of significant interest as they can be further developed into novel organocatalysts. dcu.iedcu.ie This positions vinylaziridines as key intermediates in the synthesis of new catalytic structures. The transformation of N-unsubstituted vinylaziridines can also be achieved using reagents like diborane, which leads to SN2' reduction products. tdx.cat

The following table summarizes key organocatalytic transformations involving vinylaziridines.

Reaction TypeCatalyst/ReagentSubstrateProduct
Radical CyclizationSterically bulky disulfide (Organosulfur catalyst)Vinyl aziridine and olefinFunctionalized fullerene
Corey-Chaykovsky AziridinationBase-dependentImine and sulfonium (B1226848) saltVinylaziridine or Aryl pyrroline
SN2' ReductionDiborane (B₂H₆)N-unsubstituted vinylaziridineAllyl amine

Materials Science Applications

The unique reactivity of the vinyl group combined with the strained aziridine ring makes Aziridine, 1-ethenyl- a versatile monomer and intermediate in materials science. It is a precursor for a range of polymers with tailored properties and functionalities, finding use in advanced polymeric materials, coatings, and adhesives.

Precursors for Polymeric Derivatives (e.g., Polyethylenimines)

Aziridine, 1-ethenyl- is a key starting material for producing N-substituted polyaziridines. The polymerization of the parent, unsubstituted aziridine via acid-catalyzed, cationic ring-opening polymerization typically results in a highly branched polymer architecture known as branched polyethylenimine (PEI). wikipedia.orgpnas.orgresearchgate.net

However, the synthesis of linear polyethylenimine often involves a multi-step process starting from N-substituted precursors. Polymers derived from monomers like Aziridine, 1-ethenyl-, are known as N-substituted polyaziridines. atamanchemicals.comwikipedia.org These polymers can undergo subsequent chemical modification, such as hydrolysis, to remove the N-substituents (the ethenyl groups in this case), yielding linear polyethylenimine. atamanchemicals.comwikipedia.org This synthetic route provides a method to control the polymer architecture, moving from a branched to a linear structure, which significantly influences the material's properties and applications.

PEI TypeMonomerPolymerization/Modification MethodKey Structural Feature
Branched PEIAziridineCationic ring-opening polymerizationContains primary, secondary, and tertiary amines in a branched structure. atamanchemicals.com
Linear PEIAziridine, 1-ethenyl- (or other N-substituted aziridines)1. Polymerization to N-substituted polyaziridine. 2. Post-modification (e.g., hydrolysis) to remove substituents. atamanchemicals.comwikipedia.orgContains all secondary amines in a linear chain. wikipedia.org

Synthesis of Polymers with Specific Microstructures (e.g., Linear Polysulfides)

The controlled polymerization of Aziridine, 1-ethenyl- and related monomers allows for the synthesis of polymers with precisely defined microstructures, which is crucial for tailoring material properties.

One significant application is the synthesis of linear polysulfides. While the bulk radical polymerization of bis(aziridine) with elemental sulfur typically produces brittle, cross-linked, and insoluble materials, a more controlled approach yields linear polymers. chemistryviews.org Research has shown that treating bis(N-sulfonyl/carbonyl) aziridines with elemental sulfur in the presence of an organic base as a catalyst initiates a ring-opening reaction that proceeds via a step-growth mechanism, resulting in the formation of linear polysulfides. chemistryviews.orgresearchgate.net

Another advanced method for controlling polymer microstructure is the regioselective palladium-catalyzed chain-growth allylic amination polymerization of vinyl aziridines. nih.gov This technique produces polymers with a unique linear microstructure where four carbon atoms separate each nitrogen atom along the backbone. nih.gov This polymerization demonstrates controlled characteristics, achieving high molar masses (exceeding 20 kg mol⁻¹) with low dispersity (Đ < 1.3), which is challenging to accomplish through other polymerization methods. nih.gov

Target PolymerMonomer(s)Catalyst/MethodResulting MicrostructureMolar Mass / Dispersity (Đ)
Linear Polysulfidesbis(N-sulfonyl/carbonyl) aziridines and Elemental Sulfur (S₈)Organobase-catalyzed step-growth polymerization chemistryviews.orgLinear, high-sulfur content polymer chains chemistryviews.orgNot specified
Poly(allylic amine)N-tosyl protected vinyl aziridine and TosylamidePalladium-phosphoramidite-catalyzed chain-growth polymerization nih.govLinear, with four carbons between each nitrogen nih.gov5.2 to >20 kg mol⁻¹ / 1.13 to 1.26 nih.gov

Development of Functional Coatings and Adhesives

Polymers and crosslinkers derived from aziridines, including Aziridine, 1-ethenyl-, are widely used in the formulation of high-performance coatings and adhesives. wikipedia.org Polyfunctional aziridines act as effective crosslinkers for water-based polymer systems, such as those based on acrylic emulsions and polyurethane dispersions that contain acid or carboxyl functional groups. pcimag.compolyaziridine.com

The crosslinking mechanism involves the proton from the resin's carboxyl group protonating the nitrogen atom of the aziridine ring. pcimag.com This protonation causes the strained ring to open, allowing it to react with the polymer chain and form a durable cross-linked network. pcimag.com This process significantly enhances the final properties of the material, including adhesion, chemical resistance, and mechanical strength. pcimag.compolyaziridine.com For example, the addition of aziridine-based crosslinkers to clear coatings has been shown to provide excellent resistance to solvents like isopropyl alcohol. pcimag.com

Specific applications include:

Industrial and Architectural Coatings: Polymeric aziridine crosslinkers are used in waterborne systems to create strong, resistant, and durable finishes. covestro.comulprospector.com

Inks and Lacquers: They are added to water-based inks and lacquers to improve their chemical and mechanical properties. covestro.comulprospector.com

Adhesives: Aziridine crosslinkers are used in pressure-sensitive adhesives (PSAs) to improve cohesion, shear strength, and performance at various temperatures. adhesivesmag.com The linear polysulfides synthesized from aziridine precursors have also demonstrated excellent adhesive properties on metal substrates like steel and aluminum, with the added benefit of being reusable due to the dynamic nature of the sulfur-sulfur bonds. chemistryviews.org

Crosslinker TypeResin SystemProperty ImprovedExample Test Result
Difunctional Polyaziridine (PZBI-25)Acid functional polyurethane/acrylic blendSolvent ResistanceExcellent resistance to Isopropyl Alcohol attack vs. control. pcimag.com
Polymeric Aziridine (NeoAdd® PAX)Waterborne industrial and architectural coatingsChemical and Scratch ResistanceOutperforms carbodiimide (B86325) crosslinkers in chemical resistance tests. covestro.com
Linear PolysulfidesPyridine mixtureAdhesion to MetalsExhibits good, reusable adhesive properties on steel and aluminum. chemistryviews.org

Advanced Analytical Methodologies in Research on Aziridine, 1 Ethenyl

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are indispensable in the study of "Aziridine, 1-ethenyl-", also known as N-vinylaziridine, providing critical insights into reaction mechanisms and confirming the structures of products and intermediates. These techniques allow for real-time monitoring of reactions and detailed structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the real-time monitoring of reactions involving aziridines and for the unambiguous confirmation of the resulting molecular structures. researchgate.netmanufacturingchemist.comtjnpr.org Through techniques like 1H NMR, researchers can track the consumption of starting materials and the formation of products over time. rsc.org For instance, in the study of aziridine (B145994) reactions, aliquots can be taken from the reaction mixture at various intervals to observe the appearance of new signals and the disappearance of reactant signals, providing kinetic and mechanistic data. uminho.pt

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for the complete structural elucidation of complex molecules derived from "Aziridine, 1-ethenyl-". tjnpr.orgresearchgate.net These methods help to establish connectivity between protons (COSY), directly correlate protons to the carbons they are attached to (HSQC), and identify long-range proton-carbon correlations (HMBC), which is essential for piecing together the molecular framework. researchgate.net The chemical shifts and coupling constants observed in both 1H and 13C NMR spectra provide detailed information about the chemical environment of each nucleus, confirming the presence of the aziridine ring, the vinyl group, and any modifications resulting from a reaction. scholaris.ca The structural confirmation of intermediates and final products is a critical step in pharmaceutical research and development, and NMR is a cornerstone of this process. alfa-chemistry.com

Table 1: Representative 1H NMR and 13C NMR Data for Aziridine Derivatives
Compound Type1H NMR Signal (ppm)13C NMR Signal (ppm)Reference
Aziridine Ring Protonsδ 2.0-3.0δ 30-50 d-nb.info
Vinyl Group Protonsδ 4.5-6.5δ 100-140 utexas.edu
Protons on Carbon Adjacent to Nitrogenδ 2.5-4.0δ 40-60 d-nb.info

Infrared (IR) Spectroscopy for Structural Insights (e.g., C=C stretching frequency)

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule, making it highly valuable for characterizing "Aziridine, 1-ethenyl-" and its reaction products. microbiozindia.comnumberanalytics.com The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. udel.edu

A key diagnostic peak for "Aziridine, 1-ethenyl-" is the C=C stretching vibration of the vinyl group, which typically appears in the range of 1680-1640 cm⁻¹. libretexts.org The presence and exact position of this band can confirm the integrity of the vinyl moiety during a reaction. Other important absorptions include the C-H stretching of the vinyl group (around 3100-3000 cm⁻¹) and the characteristic vibrations of the aziridine ring. libretexts.org The N-H stretching vibration, typically seen between 3500 and 3300 cm⁻¹, would be absent in "Aziridine, 1-ethenyl-" but its appearance could indicate ring-opening or other reactions. mlsu.ac.in Changes in the IR spectrum, such as the disappearance of the C=C stretching band or the appearance of new bands corresponding to other functional groups like C=O or O-H, provide clear evidence of a chemical transformation. udel.eduuomustansiriyah.edu.iq

Table 2: Characteristic IR Absorption Frequencies for "Aziridine, 1-ethenyl-"
Functional GroupVibrational ModeTypical Wavenumber (cm-1)Reference
C=C (vinyl)Stretching1680-1640 libretexts.org
=C-H (vinyl)Stretching3100-3000 libretexts.org
C-N (aziridine)Stretching~1250 udel.edu
C-H (aziridine ring)Stretching~3000-2850 libretexts.org

Mass Spectrometry for Reaction Intermediates and Products

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, making it essential for identifying reaction intermediates and confirming the molecular weight of products in studies of "Aziridine, 1-ethenyl-". nist.govnih.gov This technique can provide the molecular formula of a compound and, through fragmentation analysis, offer structural information. msu.edu

In the context of "Aziridine, 1-ethenyl-" chemistry, MS can be used to detect fleeting intermediates that may not be observable by other methods. researchgate.net By coupling MS with a separation technique like liquid chromatography (LC-MS), complex reaction mixtures can be analyzed, and the components identified based on their mass and retention time. nih.gov The fragmentation patterns observed in the mass spectrum, often obtained through techniques like collision-induced dissociation (CID), can help to piece together the structure of the parent molecule. researchgate.net For instance, the loss of specific fragments can indicate the presence of the vinyl group or the aziridine ring.

High-Resolution Mass Spectrometry in Complex Reaction Mixtures

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, often to four or more decimal places. msu.edu This precision allows for the unambiguous determination of the elemental composition of a molecule, which is invaluable when analyzing complex reaction mixtures where multiple products and byproducts may have the same nominal mass. nist.gov

For reactions involving "Aziridine, 1-ethenyl-", HRMS can distinguish between different potential products with very similar masses. This is crucial for confirming the outcome of a reaction and for identifying unexpected products. nih.gov The ability to obtain precise molecular formulas helps to validate proposed reaction mechanisms and to characterize novel compounds formed from the reactive N-vinylaziridine scaffold. nist.govmsu.edu When combined with techniques like nanospray desorption electrospray ionization (nano-DESI), HRMS can even be used for the quantitative analysis of individual components within a complex mixture. nih.gov

Table 3: Application of Mass Spectrometry in "Aziridine, 1-ethenyl-" Research
TechniqueApplicationInformation ObtainedReference
Electron Ionization (EI)-MSIdentification of volatile productsMolecular ion peak and fragmentation pattern nist.gov
Electrospray Ionization (ESI)-MSAnalysis of non-volatile or thermally labile compoundsMolecular weight of polar molecules lcms.cz
LC-MSSeparation and identification of components in a mixtureRetention time and mass of each component nih.gov
High-Resolution MS (HRMS)Accurate mass measurementElemental composition, unambiguous molecular formula nist.govmsu.edu

Chromatographic Methods for Separation and Purity Analysis

Chromatographic techniques are fundamental for the separation and purification of "Aziridine, 1-ethenyl-" and its derivatives, as well as for assessing the purity of the synthesized compounds. These methods are essential for isolating the desired product from unreacted starting materials, catalysts, and byproducts.

Flash column chromatography is a common method for purification. jove.com However, the stability of the aziridine ring on different stationary phases must be considered. nih.gov A screening of various stationary phases like silica (B1680970) gel, neutral alumina (B75360), or basic alumina can be performed to find the optimal conditions that prevent decomposition of the sensitive aziridine compound. nih.gov The progress of the separation is often monitored by thin-layer chromatography (TLC). jove.com

For purity analysis and the separation of enantiomers (if applicable), high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful tools. mdpi.com Chiral stationary phases can be employed in these techniques to separate racemic mixtures of aziridine derivatives, which is crucial in the synthesis of enantiopure compounds for pharmaceutical applications. mdpi.com The choice of mobile phase and column is critical for achieving good separation and resolution. mdpi.com

Table 4: Chromatographic Methods for "Aziridine, 1-ethenyl-" and Derivatives
MethodPurposeStationary/Mobile Phase ExamplesReference
Thin-Layer Chromatography (TLC)Reaction monitoring, purity assessmentSilica gel plates with ethyl acetate (B1210297)/hexane jove.com
Flash Column ChromatographyPurification of productsSilica gel, basic alumina with solvent gradients (e.g., EtOAc/hexane) jove.comnih.gov
High-Performance Liquid Chromatography (HPLC)Purity analysis, enantiomeric separationChiral stationary phases (e.g., polysaccharide-based) with various mobile phases mdpi.com
Supercritical Fluid Chromatography (SFC)Enantiomeric separation (Green Chemistry)Chiral columns with CO2/alcohol mobile phases mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethenylaziridine, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Catalytic Systems : Use organocatalysts like tetraphenylporphyrin (TPPH₂) with tetrabutylammonium chloride (TBACl) in THF. Optimize molar ratios (e.g., TPPH₂:TBACl:aziridine = 1:5:100) to achieve >85% yield .
  • Pressure & Concentration : Conduct reactions under 1.2 MPa CO₂ pressure with aziridine concentrations of 1.5 mol/L to balance yield (86%) and regioisomeric selectivity (86:14) .
  • Temperature/Time : Maintain 125°C for 8 hours to maximize conversion (up to 99%) .
    • Table 1 : Optimization Parameters for CO₂-Aziridine Reactions
CO₂ Pressure (MPa)Aziridine Concentration (mol/L)Yield (%)Regioisomeric Ratio (2a:2b)
1.21.58686:14
1.51.07280:20

Q. How can vibrational spectroscopy and computational methods be combined to characterize 1-ethenylaziridine’s structure?

  • Methodology :

  • FTIR Spectroscopy : Record high-resolution infrared spectra to identify fundamental vibrational modes (e.g., ν₁–ν₁₇). Use B-type and A-type band rotational assignments to refine symmetry properties .
  • Ab Initio Calculations : Perform harmonic force field predictions (e.g., Gaussian software) to compute vibrational frequencies and intensities. Compare with experimental spectra to resolve ambiguities in mode assignments .
    • Table 2 : Key Vibrational Modes of Aziridine
ModeExperimental Frequency (cm⁻¹)Computed Frequency (cm⁻¹)Assignment Discrepancy
ν₁₀29802975±5 cm⁻¹ (rotationally resolved)
ν₁₇14501448Confirmed A-type band

Q. What factors influence the stability of 1-ethenylaziridine during storage and experimentation?

  • Methodology :

  • Inversion Barriers : Measure ΔG‡ values (15–17.9 kcal/mol) via dynamic NMR or computational modeling to assess nitrogen inversion rates .
  • Protonation Sensitivity : Avoid aqueous environments to prevent hydrolysis via protonation-deprotonation mechanisms .
  • Volatility Mitigation : Store under inert gas (N₂/Ar) at low temperatures (–20°C) to minimize decomposition .

Advanced Research Questions

Q. How can contradictions in vibrational assignments between experimental and computational data be resolved?

  • Methodology :

  • Rotational Analysis : Apply Watson Hamiltonian models to compute upper/lower energy states for disputed bands (e.g., ν₈, ν₁₀) .
  • Isotopic Labeling : Use deuterated analogs to isolate specific vibrational contributions and validate ab initio predictions .

Q. What computational strategies best predict the reactivity of 1-ethenylaziridine in ring-opening reactions?

  • Methodology :

  • DFT Studies : Model transition states (e.g., B3LYP/6-31G*) for nucleophilic attacks on the strained aziridine ring. Compare activation energies for pathways like SN₂ vs. conjugate addition .
  • Zero-Point Energy Corrections : Adjust inversion barrier calculations (e.g., 19.5 kcal/mol for aziridine) to account for tunneling effects .

Q. How can 1-ethenylaziridine derivatives be designed for targeted enzyme inhibition (e.g., β-glucocerebrosidase)?

  • Methodology :

  • X-Ray Crystallography : Co-crystallize inhibitors (e.g., cyclophellitol aziridines) with GBA enzyme to identify binding motifs at active sites .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., N-acyl groups) to enhance selectivity (>99% in optimized analogs) .

Q. How should researchers handle discrepancies in yield and selectivity across synthetic protocols?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading). For example, THF outperforms DMF in CO₂-aziridine reactions due to lower dielectric constant .
  • Error Analysis : Quantify uncertainties from GC-MS or HPLC purity assessments (±2% relative error) .

Methodological Best Practices

  • Data Presentation : Include raw spectral data in appendices but highlight processed results (e.g., regression curves for kinetic studies) in the main text .
  • Ethical Reporting : Disclose computational assumptions (e.g., fixed dihedral angles) and experimental limitations (e.g., CO₂ pressure fluctuations) .

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Aziridine, 1-ethenyl-
Reactant of Route 2
Aziridine, 1-ethenyl-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.